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Compound of Interest

Compound Name: (-)-1solongifolol

Cat. No.: B075120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and
biological properties of the sesquiterpenoid alcohol, (-)-Isolongifolol. The information is
curated for professionals in research and development, with a focus on data presentation,
experimental protocols, and the visualization of its biological context.

Chemical and Physical Properties

(-)-1solongifolol is a tricyclic sesquiterpenoid with the molecular formula C15H260. Its
structure is characterized by a complex bridged ring system. A summary of its key chemical
and physical properties is presented in Table 1.
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Property Value Source
Molecular Formula C15H260 [1]
Molecular Weight 222.37 g/mol [1]

[(1R,2S,7S,8S,9S)-3,3,7-

trimethyl-8-

IUPAC Name _ [1]
tricyclo[5.4.0.02,°]Jundecanyllm
ethanol

CAS Number 1139-17-9 [1]

Appearance White crystalline solid

Melting Point 113-114 °C

Boiling Point 300.9 £ 10.0 °C (Predicted)

Density 0.971 £ 0.06 g/cm3 (Predicted)

Soluble in organic solvents
Solubility such as chloroform and
methanol.

Spectroscopic Data

The structural elucidation of (-)-Isolongifolol is confirmed through various spectroscopic
techniques. The following tables summarize the available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While complete assigned experimental NMR data is not readily available in public literature, the
structural complexity of (-)-Isolongifolol would produce a detailed spectrum. A representative
analysis would include:

e 1H NMR: Resonances corresponding to methyl groups, methylene protons within the cyclic
systems, and methine protons at the ring junctions. The hydroxymethyl group would exhibit
characteristic shifts.
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e 13C NMR: Signals for fifteen carbon atoms, including methyl, methylene, methine, and
quaternary carbons, as well as the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Isolongifolol would be characterized by the following absorption bands:

Wavenumber (cm~?) Functional Group

~3400 (broad) O-H stretch (alcohol)
~2950-2850 C-H stretch (alkane)

~1460 and ~1370 C-H bend (alkane)

~1050 C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) data for (-)-Isolongifolol is available from the
NIST WebBook.[2] The fragmentation pattern is consistent with its tricyclic sesquiterpenoid
structure.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of (-)-Isolongifolol are crucial
for its further study and application.

Synthesis of (-)-Isolongifolol

A common synthetic route to sesquiterpenoids involves the modification of readily available
natural products. A plausible synthesis of (-)-Isolongifolol could start from longifolene, a
naturally occurring tricyclic sesquiterpene hydrocarbon.

Hypothetical Synthetic Protocol from Longifolene:

» Hydroboration-Oxidation of Longifolene:
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o To a solution of longifolene in anhydrous tetrahydrofuran (THF) under a nitrogen
atmosphere, add a solution of borane-THF complex (BHs-THF) dropwise at O °C.

o Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

o Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the
dropwise addition of hydrogen peroxide (30%).

o Stir the mixture at room temperature for 1 hour.

o Extract the product with diethyl ether, wash the organic layer with brine, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the resulting alcohol mixture by column chromatography on silica gel to yield (-)-
Isolongifolol.

Isolation of (-)-Isolongifolol

(-)-Isolongifolol can be isolated from natural sources, such as the fungus Junghuhnia nitida.
General Isolation Protocol:
o Extraction:

o The dried and powdered biomass of the natural source is extracted exhaustively with a
suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at
room temperature.

o The resulting extract is filtered and concentrated under reduced pressure to yield a crude
extract.

e Fractionation:

o The crude extract is subjected to liquid-liquid partitioning between solvents of varying
polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their
polarity.

o Chromatographic Purification:
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o The fraction containing (-)-Isolongifolol is further purified using a combination of
chromatographic techniques, such as column chromatography on silica gel or Sephadex
LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance
liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

Research has indicated that derivatives of (-)-Isolongifolol possess inhibitory activity against
the enzyme butyrylcholinesterase (BChE).[3]

Butyrylcholinesterase Inhibitory Activity

Microbial transformation of (-)-Isolongifolol yields hydroxylated metabolites that have been
shown to inhibit butyrylcholinesterase.[3] The ICso values for two of these metabolites are
presented in Table 2.

Compound ICs0 (M)
10a-hydroxyisolongifolol 13.6
9a-hydroxyisolongifolol 299.5

Experimental Protocol for Butyrylcholinesterase Inhibition Assay (Ellman’'s Method):

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

e In a 96-well plate, add a solution of butyrylcholinesterase in phosphate buffer (pH 8.0).
e Add various concentrations of the test compound to the wells.

e Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

« Initiate the reaction by adding the substrate, butyrylthiocholine iodide, and the chromogenic
reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

e Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate
of the reaction is proportional to the enzyme activity.
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o Calculate the percentage of inhibition for each concentration of the test compound and
determine the ICso value.

Signaling Pathway Visualization

The inhibition of butyrylcholinesterase by (-)-lIsolongifolol derivatives suggests a potential role
in modulating cholinergic signaling. The following diagram illustrates the general mechanism of
enzyme inhibition.
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Caption: Mechanism of Butyrylcholinesterase Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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